molecular formula C15H24ErO6 B12441788 Erbium;4-hydroxypent-3-en-2-one

Erbium;4-hydroxypent-3-en-2-one

Cat. No.: B12441788
M. Wt: 467.61 g/mol
InChI Key: MUXSKGOXFIMTKO-UHFFFAOYSA-N
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Description

Erbium;4-hydroxypent-3-en-2-one is a coordination complex where erbium (Er³⁺) is chelated by 4-hydroxypent-3-en-2-one (also known as acetylacetone or Hacac in its enolic form). This compound is structurally analogous to other lanthanide acetylacetonates, such as Er(acac)₃·2H₂O (CAS 70949-24-5), which exhibits a molecular weight of 485.622 g/mol, a melting point of 125°C (with decomposition), and stability under dry, cool conditions away from oxidizers . The ligand’s keto-enol tautomerism enables strong binding to Er³⁺, forming octahedral complexes commonly used in catalysis, optics, and materials science.

Properties

Molecular Formula

C15H24ErO6

Molecular Weight

467.61 g/mol

IUPAC Name

erbium;4-hydroxypent-3-en-2-one

InChI

InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI Key

MUXSKGOXFIMTKO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er]

Origin of Product

United States

Preparation Methods

Direct Reaction of Erbium Salts with Acetylacetone

The most widely reported method involves reacting erbium salts (e.g., ErCl₃·6H₂O) with acetylacetone (Hacac) in the presence of a base. The general procedure includes:

  • Dissolution : Erbium chloride hexahydrate (ErCl₃·6H₂O) is dissolved in ethanol or deionized water.
  • Ligand Addition : Acetylacetone is added stoichiometrically (3:1 molar ratio of Hacac:Er³⁺).
  • pH Adjustment : A base (e.g., NaOH or NH₃) is introduced to deprotonate the ligand and facilitate coordination.
  • Reflux : The mixture is refluxed at 60–80°C for 6–8 hours.
  • Isolation : The product is filtered, washed with ethanol, and dried under vacuum.

Key Parameters :

  • Yield : 70–85%.
  • Purity : >98% (confirmed by EDTA titration).
  • Reaction Mechanism :
    $$
    \text{ErCl}3 + 3\text{Hacac} + 3\text{NaOH} \rightarrow \text{Er(acac)}3 + 3\text{NaCl} + 3\text{H}_2\text{O}
    $$

Solvent-Assisted Synthesis

Use of Polar Aprotic Solvents

To enhance ligand solubility and reaction efficiency, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed. This method reduces reaction time to 4–6 hours and improves yields to 85–90%.

Advantages :

  • Faster kinetics due to high dielectric constants of solvents.
  • Reduced byproduct formation.

Example Protocol :

  • Er(NO₃)₃·5H₂O (1 mmol) and Hacac (3 mmol) are dissolved in DMF.
  • Triethylamine (3 mmol) is added dropwise.
  • Heated at 60°C for 4 hours under nitrogen.

Microwave-Assisted Synthesis

Rapid Thermal Activation

Microwave irradiation significantly accelerates the reaction by enabling uniform heating. A typical procedure involves:

  • Mixing ErCl₃·6H₂O (1 mmol) and Hacac (3 mmol) in ethanol.
  • Adjusting pH to 8–9 with NaOH.
  • Irradiating at 100°C for 20–30 minutes.

Results :

  • Yield : 75–80%.
  • Crystallinity : Higher than conventional methods (confirmed by XRD).

Industrial-Scale Production

Optimized Batch Processes

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Automated Reactors : Precisely control temperature (±1°C) and pH (±0.2).
  • Continuous Filtration : Reduces processing time by 40%.
  • Quality Control : ICP-MS ensures Er³⁺ purity >99.9%.

Economic Considerations :

  • Raw material cost: \$120–150/kg.
  • Energy consumption: 15–20 kWh per kilogram.

Characterization and Validation

Spectroscopic Analysis

  • FTIR : Peaks at 450 cm⁻¹ (Er–O), 1520 cm⁻¹ (C=O), and 3450 cm⁻¹ (O–H).
  • XRD : Cubic crystal system with lattice parameter a = 11.2 Å.
  • TGA : Decomposition at 186°C, confirming thermal stability.

Morphological Studies

  • SEM : Reveals porous, irregular particles (size: 200–500 nm).
  • BET Surface Area : 25–30 m²/g.

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Key Advantages
Conventional ErCl₃, Hacac, NaOH Reflux, 8 hr 70–85 Simplicity, low cost
Solvent-Assisted Er(NO₃)₃, Hacac, DMF 60°C, 4 hr 85–90 High purity, rapid kinetics
Microwave ErCl₃, Hacac, ethanol 100°C, 0.5 hr 75–80 Energy-efficient, uniform heating
Industrial ErCl₃, Hacac, automated Continuous process 80–85 Scalability, consistency

Challenges and Optimizations

Common Issues

  • Hydration Variability : The number of water molecules (x in Er(acac)₃·xH₂O) fluctuates with humidity.
  • Byproduct Formation : Excess base leads to Er(OH)₃ impurities.

Mitigation Strategies

  • Stoichiometric Control : Maintain exact 3:1 Hacac:Er³⁺ ratio.
  • Inert Atmosphere : Use N₂ or Ar to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

Erbium;4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of erbium complexes, while substitution reactions can yield a variety of erbium-ligand complexes .

Mechanism of Action

The mechanism of action of erbium;4-hydroxypent-3-en-2-one involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various biomolecules, influencing their structure and function. The pathways involved include coordination to metal centers and interactions with functional groups on biomolecules .

Comparison with Similar Compounds

Thermal Stability and Decomposition Behavior

Erbium acetylacetonate shares thermal decomposition patterns with other heavy trivalent lanthanide complexes. Evidence from thermogravimetric-differential thermal analysis (TG-DTA) shows:

  • Group 1 (Dy, Ho, Er, Y) : These compounds exhibit nearly identical TG-DTA profiles, characterized by a two-stage decomposition process involving ligand loss followed by oxide formation (Fig. 3b–d, h in ) .
  • Group 2 (Tm, Yb, Lu) : Distinct decomposition pathways with higher thermal stability, likely due to smaller ionic radii and stronger metal-ligand bonds .
  • Terbium (Tb) : Displays a unique profile, suggesting divergent ligand-metal interactions (Fig. 3a) .

Table 1: Thermal Behavior of Selected Lanthanide Acetylacetonates

Compound Decomposition Stages Residual Product Similarity Group
Er(acac)₃ 2 Er₂O₃ 1 (Dy, Ho, Y)
Tm(acac)₃ 1 Tm₂O₃ 2 (Yb, Lu)
Tb(acac)₃ 3 Tb₄O₇ Unique

Optical and Electronic Properties

Erbium complexes are notable for near-infrared (NIR) emission at 1.5 µm, crucial for telecommunications and medical imaging. Key comparisons include:

  • Ligand Design: Fluorinated ligands (e.g., perfluorinated acetylacetone) in Er³⁺ complexes reduce vibrational quenching, achieving emission lifetimes >100 µs, outperforming non-fluorinated analogs .
  • Endohedral Fullerenes : Er₃N@C₈₀ exhibits unique charge transfer from the Er₃N cluster to the carbon cage, enabling distinct optical transitions compared to Sc₃N@C₈₀, which lacks Er³⁺’s 4f electronic transitions .
  • Nanostructured Forms: Erbium chloride silicate nanowires demonstrate enhanced photoluminescence efficiency compared to bulk Er₂O₃ or Er³⁺-doped glasses, attributed to reduced defect density in single-crystal structures .

Table 2: Optical Properties of Erbium Compounds vs. Analogues

Compound Emission Wavelength (µm) Lifetime (µs) Key Feature
Er(acac)₃ (fluorinated) 1.5 >100 Low vibrational quenching
Er₃N@C₈₀ 1.5 N/A Charge-transfer stability
Sc₃N@C₈₀ N/A N/A No 4f emission
Er₂O₃ nanoparticles 1.5 <1 Quenched by surface defects

Table 3: Cytotoxicity of Rare Earth Oxides

Compound Cell Line IC₅₀ (µg/mL) Biological Effect
Er₂O₃ Hep-G2 25 Apoptosis, ROS induction
CeO₂ Hep-G2 >100 Antioxidant activity
Gd₂O₃ Hep-G2 10 Membrane disruption

Biological Activity

Erbium; 4-hydroxypent-3-en-2-one, a compound with unique structural properties, has garnered attention in various fields of biological research. This article delves into its biological activity, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure is pivotal to understanding its biological activity. It features a hydroxyl group and an enone moiety, which are known to contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

  • Antioxidant Properties :
    • Research indicates that compounds with hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
  • Anti-inflammatory Effects :
    • Studies have shown that similar compounds can inhibit pro-inflammatory cytokines. The presence of the enone structure suggests potential modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity :
    • Preliminary data suggest that Erbium; 4-hydroxypent-3-en-2-one exhibits antimicrobial properties against a range of bacteria and fungi. This activity may be attributed to its ability to disrupt microbial membranes or interfere with metabolic processes.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of various hydroxylated compounds demonstrated that Erbium; 4-hydroxypent-3-en-2-one exhibited significant radical scavenging activity. The compound was tested using the DPPH assay, showing a concentration-dependent reduction in DPPH radical levels.

Concentration (µM)% Inhibition
1025
2550
5075

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation in mice, administration of Erbium; 4-hydroxypent-3-en-2-one resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The results indicated potential therapeutic benefits for conditions like arthritis and other inflammatory disorders.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Low Dose (5 mg/kg)100150
High Dose (20 mg/kg)5080

Case Study 3: Antimicrobial Activity

A screening against common pathogens revealed that Erbium; 4-hydroxypent-3-en-2-one had notable efficacy against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Candida albicans16

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